

## Chitin synthase inhibitor 10 chemical properties

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Compound of Interest

Compound Name: Chitin synthase inhibitor 10

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## Chitin Synthase Inhibitor 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological activity of **Chitin Synthase Inhibitor 10**, a novel antifungal compound. The information is compiled from peer-reviewed scientific literature to support research and development in the field of antifungal drug discovery.

### **Core Chemical Properties**

**Chitin Synthase Inhibitor 10**, identified as compound 90 in the scientific literature, is a spiro[benzoxazine-piperidin]-one derivative.[1] Its key chemical and physical properties are summarized below.



Property	Value	Reference
Compound ID	90	[1]
Systematic Name	(Z)-3-(4-bromobenzylidene)-1'- ((E)-3-(4- bromophenyl)acryloyl)- [spiro[benzo[b][1][2]oxazine- 2,4'-piperidine]]-3(4H)-one	N/A
CAS Number	2725075-01-2	[3][4]
Molecular Formula	C24H23Br2N3O6	[4]
Molecular Weight	609.26 g/mol	[4]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	[5]

## **Mechanism of Action and Biological Activity**

Chitin Synthase Inhibitor 10 exerts its antifungal effect by targeting chitin synthase (CHS), a crucial enzyme in the fungal cell wall biosynthesis pathway.[1] Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Its absence in mammals makes chitin synthase an attractive target for selective antifungal therapies.[5]

### **Inhibition of Chitin Synthase**

Compound 90 has demonstrated potent inhibitory activity against chitin synthase with a half-maximal inhibitory concentration (IC50) of 0.11 mM.[1][3][4] Studies on related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives suggest that these compounds act as non-competitive inhibitors of chitin synthase.[6][7] This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

### **Antifungal Activity**



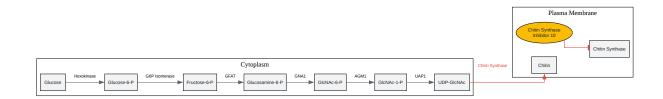
The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis. **Chitin Synthase Inhibitor 10** has shown significant antifungal activity against a range of pathogenic fungi, including drug-resistant strains.[1]

Fungal Strain	Minimum Inhibitory Concentration (MIC)	Reference
Candida albicans	64 μg/mL	[4]
Aspergillus flavus	256 μg/mL	[4]
Aspergillus fumigatus	128 μg/mL	[4]
Cryptococcus neoformans	64 μg/mL	[4]

Furthermore, studies on similar spiro[benzoxazine-piperidin]-one derivatives have shown synergistic or additive effects when combined with other antifungal agents like fluconazole.[1]

# Signaling Pathways and Experimental Workflows Fungal Chitin Biosynthesis Pathway

The synthesis of chitin in fungi is a multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) monomers at the cell membrane. **Chitin Synthase Inhibitor 10** targets the final step of this pathway.





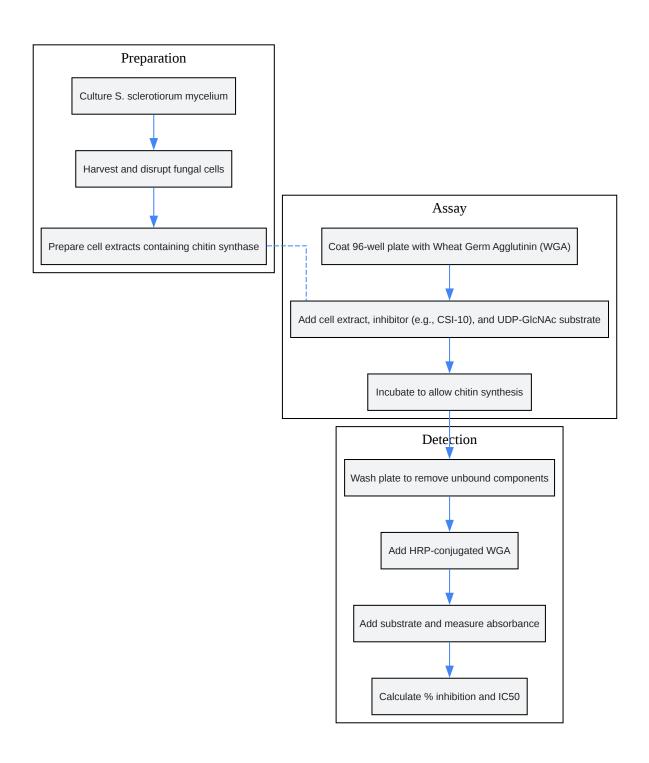
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Figure 1. Fungal Chitin Biosynthesis Pathway and the target of Chitin Synthase Inhibitor 10.

## **Experimental Workflow: Chitin Synthase Inhibition Assay**

The following workflow outlines the key steps in determining the in vitro inhibitory activity of a compound against chitin synthase. This method is based on a non-radioactive, high-throughput screening assay.[5][8]





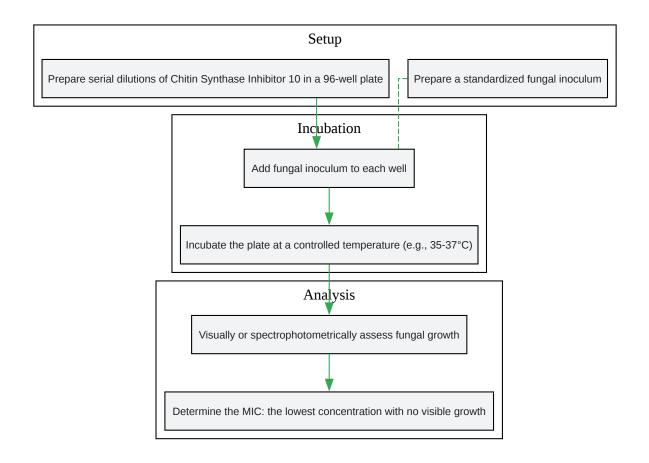
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Figure 2. Workflow for the in vitro Chitin Synthase Inhibition Assay.



## Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[9][10]



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Figure 3. Workflow for Antifungal Susceptibility Testing using the Broth Microdilution Method.

# Detailed Experimental Protocols Chitin Synthase Inhibition Assay Protocol

#### Foundational & Exploratory





This protocol is adapted from methodologies described for screening chitin synthase inhibitors. [5][8]

- Preparation of Fungal Cell Extract:
  - Culture Sclerotinia sclerotiorum mycelium in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.[5][8]
  - Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes).[5][8]
  - Wash the cells twice with ultrapure water.[8]
  - Disrupt the cells in liquid nitrogen.[5][8]
  - Digest the cell extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, then terminate the reaction with a soybean trypsin inhibitor (e.g., 120 µg/mL).[8]
- Assay Procedure:
  - Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).[5]
  - Prepare serial dilutions of Chitin Synthase Inhibitor 10 in a suitable buffer (e.g., 50 mM
     Tris-HCl, pH 7.5). A stock solution can be made in DMSO.[5]
  - To each well, add the trypsin-pretreated cell extract, a premixed solution containing UDP-GlcNAc (the substrate), and the test compound or DMSO (as a control).[5]
  - Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.
- Detection and Analysis:
  - Wash the plate multiple times with ultrapure water to remove unbound components.
  - Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP) to each well and incubate.
  - Wash the plate again to remove unbound WGA-HRP.



- Add a suitable peroxidase substrate and measure the absorbance using a microplate reader.
- The percentage of inhibition is calculated relative to the control, and the IC50 value is determined from a dose-response curve.

## **Antifungal Susceptibility Testing Protocol (Broth Microdilution)**

This protocol is based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

- Preparation of Antifungal Agent Dilutions:
  - Dissolve Chitin Synthase Inhibitor 10 in DMSO to create a stock solution.
  - Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
- Preparation of Fungal Inoculum:
  - Culture the fungal strain on an appropriate agar medium.
  - Prepare a suspension of the fungal cells in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
  - Dilute the adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL for yeasts).
- Inoculation and Incubation:
  - Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions.
  - Include a drug-free well for a growth control and an uninoculated well for a sterility control.
  - Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[11]



- Determination of MIC:
  - After incubation, visually inspect the wells for fungal growth (turbidity).
  - The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

#### Conclusion

Chitin Synthase Inhibitor 10 is a promising antifungal agent with a well-defined mechanism of action targeting a fungal-specific pathway. Its potent in vitro activity, including against drugresistant strains, warrants further investigation for its potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for researchers to further evaluate this and similar compounds in the pursuit of novel antifungal therapies.

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